3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
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Overview
Description
3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a synthetic compound known for its diverse applications in scientific research. Its structure combines several functional groups, giving it unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multiple steps:
Formation of the Purine Ring: : Starting with a suitable purine precursor, various alkylation and acylation reactions are performed.
Introduction of the Benzyl Group: : Using benzyl bromide in the presence of a base such as potassium carbonate, the benzyl group is introduced via nucleophilic substitution.
Formation of the Triazolo Ring: : Cyclization reactions, often involving hydrazine derivatives, are employed to form the triazolo ring system.
Final Modifications: : Introduction of the methyl and 2-methylpropyl groups through specific alkylation reactions.
Industrial Production Methods
While specific industrial methods can vary, scale-up processes often optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automation techniques are sometimes employed to increase efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of quinones or related structures.
Reduction: : Reduction reactions can be used to modify the nitro groups if present.
Substitution: : The benzyl and alkyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or organometallic reagents.
Major Products Formed
Major products often depend on the specific reaction conditions but include modified purine and triazolo derivatives.
Scientific Research Applications
3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is widely used in various scientific fields:
Chemistry: : As a building block in synthetic organic chemistry for creating complex molecules.
Biology: : Studied for its potential in modulating biological pathways and enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in treating diseases like cancer and neurological disorders.
Industry: : Utilized in materials science for developing new polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. By binding to these targets, it can modulate biochemical pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
3-[4-(Hydroxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Uniqueness
3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione stands out due to its specific benzyl group, which enhances its interaction with certain molecular targets, potentially increasing its efficacy in various applications.
There you go, a deep dive into this compound
Properties
IUPAC Name |
1-methyl-5-(2-methylpropyl)-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-15(2)13-29-19-21(31)25-24(32)28(3)22(19)30-20(26-27-23(29)30)17-9-11-18(12-10-17)33-14-16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,25,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPRVLKKNHPABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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